molecular formula C8H18KO2PS2 B12663948 Potassium O,O-dibutyl dithiophosphate CAS No. 27515-40-8

Potassium O,O-dibutyl dithiophosphate

Cat. No.: B12663948
CAS No.: 27515-40-8
M. Wt: 280.4 g/mol
InChI Key: LUGNQPINIMSPRT-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Dithiophosphate (B1263838) Research

The journey of dithiophosphate research began in the early 20th century, with the first significant application of dithiophosphates as flotation agents for sulfide (B99878) minerals appearing around 1925. This initial use marked the beginning of extensive investigation into the properties and applications of this class of compounds. The most prominent members of the dithiophosphate family to emerge from early research were the zinc dialkyldithiophosphates (ZDDPs), which were first patented as lubricant additives in 1941. sciensage.infoacs.org The primary role of ZDDPs was initially as corrosion and oxidation inhibitors in engine oils. sciensage.info

The evolution of dithiophosphate research can be broadly categorized into several phases. The initial phase, spanning from the 1940s to the 1960s, was largely driven by industrial needs, focusing on the synthesis and application of ZDDPs in lubricants. Research during this period led to the optimization of ZDDP structures for different applications, such as the use of more reactive secondary alkyl ZDDPs in gasoline engine oils and more thermally stable primary alkyl ZDDPs in diesel engines.

The subsequent decades saw a shift towards a more fundamental understanding of dithiophosphate chemistry. The 1970s, with the advent of advanced analytical techniques, saw deeper investigations into the mechanisms of action of ZDDPs. Researchers began to unravel the complex chemical transformations that these compounds undergo at metal surfaces to form protective anti-wear films. This era of research was pivotal in establishing the multifunctional nature of dithiophosphates as anti-wear agents, antioxidants, and corrosion inhibitors.

The development of "ashless" dithiophosphates, which are free of metals like zinc, represents a more recent evolution in this field. sciensage.info This shift was driven by environmental concerns over the impact of metal-containing additives on vehicle exhaust catalysts. sciensage.info This led to increased academic interest in compounds like O,O-dialkyl dithiophosphoric acids and their salts, such as Potassium O,O-dibutyl dithiophosphate. These simpler systems allow for more focused studies on the fundamental ligand behavior without the complexities introduced by the metal center.

Scope and Significance of O,O-Dibutyl Dithiophosphate in Modern Chemical Science

In modern chemical science, this compound and its corresponding anion have garnered attention for reasons that extend beyond their industrial applications. The compound serves as a valuable building block and ligand in various areas of academic research.

One of the primary areas of its significance is in coordination chemistry . The O,O-dibutyl dithiophosphate anion is a versatile ligand that can coordinate to a wide range of metal ions. Its "soft" donor atoms (sulfur) allow it to form stable complexes with soft metal centers. Researchers utilize this property to synthesize novel coordination compounds with interesting structural and electronic properties. The study of these complexes provides fundamental insights into metal-ligand bonding, coordination geometries, and the electronic structure of transition metal and rare earth elements.

Furthermore, O,O-dibutyl dithiophosphate and its derivatives are being explored as precursors for the synthesis of nanomaterials . For instance, the sodium salt of dibutyl dithiophosphate has been used in the synthesis of lead dibutyl dithiophosphate nanoparticles. sfu-kras.ruresearchgate.net The study of the formation and properties of these nanoparticles is an active area of research, with potential applications in fields such as materials science and catalysis. sfu-kras.ruresearchgate.net

The compound is also a subject of interest in theoretical and computational chemistry . The conformational flexibility of the butyl chains and the electronic structure of the dithiophosphate group present interesting challenges for computational modeling. nih.govacs.org Studies combining experimental techniques like NMR and IR spectroscopy with Density Functional Theory (DFT) calculations have been employed to understand the conformational preferences and vibrational modes of the O,O-dibutyl dithiophosphate anion. nih.govacs.org This synergy between experimental and theoretical approaches is crucial for a deeper understanding of the molecule's behavior at a fundamental level.

Fundamental Structural Considerations for Research

A thorough understanding of the structural features of this compound is paramount for any research involving this compound. The key structural aspects are centered around the dithiophosphate anion, [S₂P(O(CH₂)₃CH₃)₂]⁻.

The dithiophosphate core consists of a central phosphorus atom bonded to two sulfur atoms and two oxygen atoms, which are in turn connected to the butyl chains. The negative charge is delocalized over the P-S₂ unit. The butyl groups attached to the oxygen atoms can adopt various conformations, leading to a molecule that can fluctuate between several low-energy states. nih.govacs.org

Detailed structural information has been obtained through a combination of experimental and theoretical methods. A notable study by Hellström et al. utilized solid-state ³¹P Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR spectroscopy, infrared (IR) spectroscopy, and DFT calculations to probe the structure of this compound. nih.govacs.org Their research indicated that the molecule exists as a mixture of at least three low-energy conformations, which are in rapid fluctuation. nih.govacs.org

Below are data tables summarizing some of the key structural and spectroscopic parameters for this compound based on available research.

Table 1: General Properties of this compound

PropertyValue
Chemical Formula C₈H₁₈KO₂PS₂
Molecular Weight 280.43 g/mol
CAS Number 3549-51-7
Appearance Colorless to pale yellow liquid

Table 2: Selected Spectroscopic Data for the O,O-Dibutyl dithiophosphate Anion

This interactive table provides a summary of key spectroscopic data from experimental and theoretical studies.

Spectroscopic Technique Parameter Observed/Calculated Value Assignment/Comment Reference
³¹P NMR Spectroscopy Isotropic Chemical Shift (δiso)~110 ppmThe chemical shift is sensitive to the electronic environment of the phosphorus nucleus. nih.govacs.org
Infrared (IR) Spectroscopy P-S Symmetric Stretch~560-580 cm⁻¹Vibrational mode involving the symmetric stretching of the two P-S bonds. nih.govacs.org
Infrared (IR) Spectroscopy P-S Asymmetric Stretch~660-680 cm⁻¹Vibrational mode involving the asymmetric stretching of the two P-S bonds. nih.govacs.org
Infrared (IR) Spectroscopy P-O-C Stretch~1000-1030 cm⁻¹Stretching vibration of the P-O-C linkage. nih.govacs.org

Table 3: Theoretical Conformational Analysis of the O,O-Dibutyl dithiophosphate Anion

This table outlines the relative energies of different conformations as determined by DFT calculations.

Conformation Description Relative Energy (kJ/mol) Reference
Conformer 1Characterized by specific torsion angles of the O-C bonds relative to the O-P-O plane.0.0 (Reference) nih.govacs.org
Conformer 2A different rotational isomer with distinct O-C bond torsion angles.Low energy difference from Conformer 1 nih.govacs.org
Conformer 3Another low-energy conformer contributing to the overall molecular fluctuation.Low energy difference from Conformer 1 nih.govacs.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

27515-40-8

Molecular Formula

C8H18KO2PS2

Molecular Weight

280.4 g/mol

IUPAC Name

potassium;dibutoxy-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/C8H19O2PS2.K/c1-3-5-7-9-11(12,13)10-8-6-4-2;/h3-8H2,1-2H3,(H,12,13);/q;+1/p-1

InChI Key

LUGNQPINIMSPRT-UHFFFAOYSA-M

Canonical SMILES

CCCCOP(=S)(OCCCC)[S-].[K+]

Related CAS

2253-44-3 (Parent)

Origin of Product

United States

Synthesis and Derivatization Methodologies

Synthetic Pathways to Potassium O,O-Dibutyl Dithiophosphate (B1263838)

Reaction Mechanisms Involving Phosphorus Pentasulfide and Butanols

The reaction mechanism is initiated by the nucleophilic attack of the butanol's hydroxyl group on the phosphorus atom of the P₄S₁₀ molecule. Phosphorus pentasulfide has a cage-like adamantane (B196018) structure, and the reaction proceeds through the progressive breakdown of this structure. wikipedia.org The initial attack leads to the formation of an intermediate, which then undergoes further reaction with additional butanol molecules. This process continues until all the P-S-P bridges in the phosphorus pentasulfide molecule are cleaved, ultimately yielding four molecules of O,O-dibutyl dithiophosphoric acid. The dithiophosphoric acid is then neutralized with a potassium base, such as potassium hydroxide, to form the final product, potassium O,O-dibutyl dithiophosphate. nih.gov

The reaction can be represented by the following general equation: P₄S₁₀ + 8 R-OH → 4 (RO)₂P(S)SH + 2 H₂S google.com (where R is the butyl group)

Following the formation of the acid, neutralization with a potassium base yields the salt: (BuO)₂P(S)SH + KOH → (BuO)₂P(S)SK + H₂O

Optimization of Reaction Conditions and Yield

The efficiency and yield of this compound synthesis are influenced by several factors, including reaction temperature, reaction time, and the purity of the reactants. The reaction between phosphorus pentasulfide and butanol is typically conducted at elevated temperatures, often in the range of 65°C to 175°F (approximately 79°C), to ensure a reasonable reaction rate. uni-hamburg.degoogle.com The reaction time can vary from one to six hours. google.comgoogle.com

The purity of the phosphorus pentasulfide can also play a crucial role. It has been observed that using phosphorus pentasulfide with a lower phosphorus content can lead to a more stable final product and improved filterability. google.com The use of catalysts, such as tetrabutylphosphonium (B1682233) bromide, has been shown to increase the reaction velocity and significantly improve the yield of the resulting dithiophosphoric acid. google.com For instance, in the synthesis of O,O-diisobutyldithiophosphoric acid, the use of tetrabutylphosphonium bromide as a catalyst increased the yield by 11.1% compared to the uncatalyzed reaction. google.com

Furthermore, the workup process is critical for obtaining a high-purity product. This typically involves cooling the reaction mixture, expelling any residual hydrogen sulfide (B99878) with an inert gas like nitrogen, and filtering the crude acid solution. google.com The final neutralization step with a potassium base should be carefully controlled to ensure complete conversion to the potassium salt.

ParameterCondition RangeImpact on Yield
Temperature 65°C - 175°FHigher temperatures generally increase reaction rate.
Reaction Time 1 - 6 hoursSufficient time is needed for complete reaction.
Catalyst e.g., Tetrabutylphosphonium bromideCan significantly increase yield. google.com
P₄S₁₀ Purity Lower phosphorus contentCan improve product stability and filterability. google.com

Functionalization and Modification Strategies for O,O-Dibutyl Dithiophosphate Derivatives

S-Alkylation Reactions and Product Characterization

O,O-Dibutyl dithiophosphate anions can act as nucleophiles in S-alkylation reactions, where the sulfur atom attacks an electrophilic carbon. This leads to the formation of S-alkylated O,O-dibutyl dithiophosphate esters. google.com These reactions typically involve reacting the potassium salt of O,O-dibutyl dithiophosphate with an alkyl halide. The dithiophosphate anion displaces the halide group on the alkylating agent to form a new S-C bond. google.com

The reaction can be represented as: (BuO)₂P(S)S⁻K⁺ + R'-X → (BuO)₂P(S)S-R' + KX (where R' is an alkyl group and X is a halide)

These S-alkylation reactions can also lead to structural isomerization. For example, an S-alkenyl O,O-dialkyl dithiophosphate can be converted to an S-alkenyl O,S-dialkyl dithiophosphate through a process of dealkylation followed by alkylation. google.com Characterization of the resulting S-alkylated products is typically achieved using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the newly formed compounds.

Oxidation Processes and Resulting Products (e.g., Thiophosphoryl Disulfides)

O,O-Dibutyl dithiophosphates and their metal salts are susceptible to oxidation, which can lead to a variety of products, most notably thiophosphoryl disulfides. rsc.org The oxidation of dithiophosphates can be initiated by various oxidizing agents, including hydroperoxides. rsc.orgosti.gov The reaction involves the coupling of two dithiophosphate molecules through a disulfide linkage.

The formation of bis(dibutoxythiophosphinoyl) disulfide from the oxidation of a dithiophosphate can be represented as: 2 (BuO)₂P(S)SH + [O] → [(BuO)₂PS₂]₂ + H₂O

Studies on the oxidation of zinc dibutyl dithiophosphate (ZDDP) by cumyl hydroperoxide have shown the formation of bis(di-butoxythiophosphinoyl) disulfide, which can be identified by its characteristic ³¹P NMR signal. rsc.org Further oxidation can lead to other sulfur-containing species. rsc.org The oxidation of thiols in general to disulfides is a common transformation and can be achieved using various reagents, including molecular bromine on a silica (B1680970) gel support. researchgate.net The kinetics of such oxidation reactions can be studied to understand the reaction mechanism and efficiency. rsc.org

Electrophilic Addition to Unsaturated Systems, including Polymers

The P-SH group in O,O-dibutyl dithiophosphoric acid can undergo electrophilic addition to unsaturated systems, such as alkenes and polymers containing double bonds. uni-hamburg.de This reaction allows for the incorporation of the dithiophosphate moiety onto a larger molecule or polymer chain, thereby modifying its properties.

For example, the reaction of O,O-dibutyl dithiophosphoric acid with an acrylate (B77674) can proceed via a Michael addition, where the thiol group adds across the carbon-carbon double bond. uni-hamburg.de This type of reaction has been explored for synthesizing functional polymers. The reaction of phosphorus pentasulfide with diols can lead to the formation of poly(dithiophosphate)s, which are macromolecules with dithiophosphate coupling groups having P=S and P-SH pendant functionalities. mdpi.com These pendant P-SH groups can then potentially react with unsaturated systems.

The ability to functionalize polymers with dithiophosphate groups opens up possibilities for creating materials with new or enhanced properties, such as improved thermal stability or different viscoelastic characteristics. mdpi.com

Metal Coordination and Complexation as a Derivatization Approach

The derivatization of this compound through metal coordination and complexation is a significant area of study, leading to a diverse range of compounds with varied structural and chemical properties. The dithiophosphate moiety, [(C₄H₉O)₂PS₂]⁻, is a versatile ligand that readily coordinates with a wide array of metal ions. This coordination typically occurs through the two sulfur atoms, which act as soft donor sites, allowing the ligand to function in a chelating or bridging fashion. The resulting metal complexes exhibit a variety of geometries and nuclearities, largely dictated by the coordination preferences of the central metal ion, its oxidation state, and the steric and electronic properties of the dibutyl dithiophosphate ligand itself.

The synthesis of these metal complexes is generally achieved through metathesis reactions, where this compound is reacted with a salt of the desired metal, such as a chloride, nitrate (B79036), or acetate, in a suitable solvent. sciensage.info Another common method involves the reaction of the free O,O-dibutyl dithiophosphoric acid with a metal oxide. wikipedia.org

The nature of the metal ion plays a crucial role in determining the structure of the resulting complex. For instance, with divalent transition metals like nickel(II) and platinum(II), the dithiophosphate ligand typically acts as an S,S'-bidentate chelating agent, forming square planar complexes. In the case of bis(O,O'-diethyldithiophosphato)nickel(II), a close analog of the dibutyl derivative, the nickel atom occupies a center of symmetry and forms a planar tetracoordinated chelate with the sulfur atoms of two ligand molecules. wikipedia.orgacs.org Similarly, crystalline bis(O,O′-di-sec-butyldithiophosphato)platinum(II) consists of a mononuclear molecule where the platinum(II) ion is in a dsp²-hybridized state, resulting in a planar [PtS₄] chromophore.

With other metals, more complex structures can arise. For example, lead(II) complexes with O,O'-dialkyl dithiophosphates can form polymeric structures. rsc.org The reaction of lead(II) bis(O,O'-diethyldithiophosphate) with ethylenediamine (B42938) has been shown to yield a polymeric complex. rsc.org

Zinc dialkyldithiophosphates are a well-studied class of compounds. wikipedia.org Zinc O,O-dibutyl dithiophosphate can be synthesized by reacting O,O-dibutyl dithiophosphoric acid with zinc oxide. sciensage.infoatamanchemicals.com The resulting structures can be monomeric, but they often form dimers or even larger oligomers where the dithiophosphate ligands bridge two or more zinc centers. wikipedia.org For example, the structure of neutral zinc di-isobutyl dithiophosphate reveals a central 8-membered Zn₂S₄P₂ core formed by two bridging dithiophosphate ligands, in addition to two 4-membered ZnS₂P chelate rings. researchgate.net The formation of oxygen-centered clusters, such as Zn₄O[(S₂P(OR)₂]₆, can also occur. wikipedia.orgresearchgate.net

Antimony(III) complexes with O,O'-dialkyl dithiophosphates have also been synthesized and characterized. For instance, the reaction of antimony(III) trichloride (B1173362) with sodium O,O'-ditolylphosphorodithioate results in monomeric complexes where the dithiophosphate ligand binds in a bidentate fashion, leading to trigonal bipyramidal or octahedral geometries around the antimony atom. researchgate.net

The table below summarizes the coordination behavior of O,O-dibutyl dithiophosphate and its close analogs with various metals, highlighting the resulting structures and coordination environments.

Table 1: Metal Complexes of O,O-Dibutyl Dithiophosphate and Related Analogs

MetalLigandComplex FormulaCoordination GeometryStructural Features
ZincO,O-Dibutyl DithiophosphateZn[S₂P(O-n-C₄H₉)₂]₂Tetrahedral (monomer)Can form dimeric and oligomeric structures with bridging ligands. wikipedia.orgatamanchemicals.com
NickelO,O-Diethyl DithiophosphateNi[S₂P(O-C₂H₅)₂]₂Square PlanarMononuclear complex with the nickel atom at a center of symmetry. acs.org
PlatinumO,O-Di-sec-butyl DithiophosphatePt[S₂P(O-sec-C₄H₉)₂]₂Square PlanarMononuclear complex with a planar [PtS₄] core.
LeadO,O-Diethyl Dithiophosphate{Pb[S₂P(O-C₂H₅)₂]₂}₂·enDistorted Pentagonal BipyramidalPolymeric chain structure facilitated by bridging ethylenediamine (en) ligands. rsc.org
AntimonyO,O'-Di-p-tolyl DithiophosphateSb[S₂P(OC₆H₄Me-p)₂]₃Distorted OctahedralMonomeric complex with bidentate ligand coordination. researchgate.net

Chemical Reactivity and Degradation Mechanisms

Hydrolytic Stability and Kinetics of O,O-Dibutyl Dithiophosphate (B1263838)

The hydrolysis of O,O-dibutyl dithiophosphate involves the cleavage of its ester bonds, a process significantly influenced by various environmental factors. This subsection explores the kinetics and mechanisms of this degradation pathway.

The structure of the alkyl group in dialkyldithiophosphates has a profound impact on their hydrolytic stability. nih.gov Research has demonstrated that the rate of hydrolysis is highly dependent on the structure of the alcohol used in the synthesis of the dithiophosphate. nih.gov For instance, a dithiophosphate synthesized from tert-butanol (B103910) hydrolyzes 13,750 times faster than the dithiophosphate derived from n-butanol, highlighting a clear structure-dependent hydrolysis rate. nih.gov

In a comparative study, the hydrolysis rates at 85 °C varied significantly, ranging from 6.9 × 10⁻⁴ h⁻¹ to 14.1 h⁻¹. nih.gov The dithiophosphate synthesized from n-butanol (a primary alcohol) hydrolyzed 3.5 times slower than a five-membered ring dithiophosphate and 7.4 times slower than another five-membered ring variant. nih.gov However, it hydrolyzed 1.4 times faster than a six-membered ring dithiophosphate. nih.gov This indicates that ring strain and solvation effects, which are significant in phosphate (B84403) ester hydrolysis, may play a different role in dithiophosphates. nih.gov

Interestingly, for zinc(II) O,O-dialkyl dithiophosphates, the rate of hydrolysis was found to be independent of the alkyl substituent present. rsc.orgrsc.org This was attributed to hydrophobic interactions that leave the central zinc atom exposed to attack by water, regardless of the size of the alkyl groups. rsc.org

Comparison of Hydrolysis Rates for Various Dithiophosphates at 85 °C
Dithiophosphate DerivativeRelative Hydrolysis Rate Comparison
tert-butanol derivative13,750 times faster than n-butanol derivative nih.gov
n-butanol derivative3.5 times slower than five-membered ring dithiophosphate (2) nih.gov
n-butanol derivative7.4 times slower than five-membered ring dithiophosphate (3) nih.gov
n-butanol derivative1.4 times faster than six-membered ring dithiophosphate (4) nih.gov

Temperature and pH are critical factors that govern the rate and pathway of O,O-dibutyl dithiophosphate hydrolysis. Hydrolysis experiments are often conducted at elevated temperatures to accelerate the reaction, which can be very slow at room temperature. nih.gov For example, studies have been performed at 85 °C to facilitate the collection of kinetic data. nih.gov The hydrolysis of some dithiophosphates at 85 °C was so rapid that their rates were measured at room temperature instead. nih.gov For these compounds, the hydrolysis rate at room temperature was found to be 1300 to 2600 times slower than at 85 °C. nih.gov

The pH of the solution also plays a crucial role. Hydrolysis rates of esters are generally dependent on pH. nih.gov For instance, at temperatures below 50 °C and between pH 5 and 7, the hydrolysis rates of certain esters can vary significantly. nih.gov In the case of some thioesters, they are more stable at acidic pH, while phosphate esters are more stable at basic pH at elevated temperatures. nih.govresearchgate.net It is recommended that hydrolysis experiments be performed at pH levels of approximately 3, 7, and 11 to understand the substance's behavior in different environments. ucl.ac.be If the hydrolysis is too rapid at these pH values, the experiments can be conducted at pH 5 and/or 9, where the rates are typically reduced. ucl.ac.be

The ionic strength of the solution, which is a measure of the concentration of ions, can influence the rate of hydrolysis. nih.govaqion.de The effect of ionic strength on reaction rates is a well-documented phenomenon in chemistry. nih.govrsc.org For instance, in some enzymatic reactions, the dissociation constant of a substrate is dependent on the ionic strength of the medium. nih.gov Increasing the ionic strength by adding salts like sodium chloride or sodium sulfate (B86663) can alter the activity coefficients of the reacting species, thereby affecting the reaction rate. nih.gov

Water activity, which represents the effective concentration of water, is also a key parameter in hydrolysis. The presence of water is essential for hydrolysis to occur, and its availability can affect the reaction kinetics. researchgate.net In environments with low water activity, the rate of hydrolysis would be expected to decrease. The hydrolysis of dithiophosphates in a 90% H₂O/D₂O mixture has been studied, indicating the necessity of water for the reaction to proceed. nih.gov The presence of water can also influence the stability of the resulting tribofilms in lubricant applications, where water can lead to the depolymerization of longer phosphate chains. researchgate.net

The hydrolysis of dithiophosphates can be catalyzed by acids. In acidic conditions, the reaction mechanism involves the protonation of the dithiophosphate molecule, which facilitates nucleophilic attack by water. The hydrolysis of O,O-dibutyl dithiophosphate ultimately leads to the formation of phosphoric acid and other by-products. rsc.org The initial step in the hydrolysis of dithiophosphates is the release of an alcohol or thiol from the phosphate, or the loss of hydrogen sulfide (B99878). nih.gov For many dithiophosphates, the degradation pathway proceeds with one or no observable intermediates, eventually yielding phosphoric acid. nih.gov

Studies on the hydrolysis of dibutyl phosphate in a nitric acid medium have shown that the reaction products include butanol, butyric acid, propionic acid, and mono-butyl phosphate. xml-journal.net The hydrolysis rate in this acidic environment was found to increase exponentially with temperature. xml-journal.net The mechanism of hydrolysis for dithiophosphates is key to the performance of related compounds like zinc dialkyldithiophosphates (ZDDPs) as anti-wear additives in engine oils, where their decomposition at high temperatures is crucial. scbt.com

Oxidative Reactivity and Pathways

In addition to hydrolysis, O,O-dibutyl dithiophosphate can undergo oxidation, leading to the formation of different chemical species. This oxidative degradation is another important aspect of its chemical reactivity.

The oxidation of dithiophosphates can lead to the formation of various oxidized species. The thiol group in dithiophosphoric acid is a potential redox center. mdpi.com When dithiophosphates are exposed to oxidizing conditions, disulfide-bridged dimers can be formed. The oxidation of the dithiophosphate moiety can be influenced by the presence of other molecules. For example, in the presence of glutathione, dithiophosphates can participate in redox conversions involving thiol/disulfide groups. nih.gov The oxidation process can also be relevant in the context of lubricant additives, where the formation of a phosphate film through oxidation is a proposed step in the anti-wear mechanism of ZDDPs. sciensage.info

Investigation of Single Electron Transfer Processes

Current research literature available through targeted searches does not provide specific details regarding the single-electron transfer (SET) processes of Potassium O,O-dibutyl dithiophosphate. While SET reactions are a known mechanism for other related organosulfur and phosphorus compounds, and have been studied for reagents like potassium tert-butoxide, specific investigations into the SET pathways for this particular dithiophosphate are not prominently documented. The electrochemical behavior and potential for radical formation via SET for this compound remain areas requiring further scientific exploration.

Controlled Hydrogen Sulfide Release Mechanisms and Kinetics

The degradation of dialkyldithiophosphates, including the potassium salt of O,O-dibutyl dithiophosphate, is of significant interest due to their capacity to act as hydrogen sulfide (H₂S) donors. The release of H₂S occurs primarily through hydrolysis. This process can be finely tuned based on the molecular structure of the dithiophosphate and is triggered by specific environmental factors.

Structure-Dependent Release Rates

Research has conclusively shown that the rate of H₂S release from dialkyldithiophosphates is profoundly influenced by the structure of the alkyl groups attached to the phosphate core. The rate of hydrolysis, which directly correlates with the rate of H₂S liberation, varies by orders of magnitude depending on the nature of the alcohol used in the synthesis of the dithiophosphate.

A key finding is the dramatic difference in hydrolysis rates between dithiophosphates synthesized from primary, secondary, and tertiary alcohols. For instance, a dithiophosphate synthesized using tert-butanol (a tertiary alcohol) was found to hydrolyze 13,750 times faster than the analogous dithiophosphate synthesized from n-butanol (a primary alcohol). researchgate.netparchem.comnih.gov This vast difference underscores the structure-dependent nature of the degradation kinetics. At 85°C, the hydrolysis rates for a series of dithiophosphates were observed to span a wide range, from as low as 6.9 x 10⁻⁴ h⁻¹ to as high as 14.1 h⁻¹. researchgate.netparchem.comnih.gov

The relative rates of hydrolysis for dialkoxydithiophosphates synthesized from primary, secondary, and tertiary alcohols follow a ratio of approximately 1:1.78:13,800, respectively. nih.gov This highlights the exceptional lability of the tertiary alkyl structure in this context. Furthermore, disulfidedithiophosphates tend to hydrolyze much more rapidly than their dialkoxydithiophosphate counterparts. A dithiophosphate derived from a primary thiol hydrolyzed 230 times faster than one derived from a primary alcohol, indicating that the atom bonded to the phosphorus core (sulfur vs. oxygen) also plays a critical role in determining the rate of H₂S release. nih.gov

Table 1: Relative Hydrolysis Rates of Dithiophosphates Based on Alcohol Structure

Alcohol TypeExample AlcoholRelative Rate of HydrolysisFold Increase vs. Primary
Primaryn-butanol1.00-
Secondarysec-butanol1.781.78x
Tertiarytert-butanol13,80013,800x

Environmental and Chemical Triggers for H₂S Liberation

The principal trigger for the liberation of hydrogen sulfide from this compound is the presence of water. The compound undergoes hydrolysis to release H₂S, phosphate, and the corresponding alcohol. parchem.com This reaction is fundamental to its function as a controlled-release H₂S donor. The rate of this hydrolysis is sensitive to temperature, with higher temperatures generally accelerating the degradation and release process. lgcstandards.com

While hydrolysis is the most studied mechanism, other chemicals can also trigger H₂S release from certain dithiophosphate structures. For some variants, the presence of thiols can initiate the liberation of H₂S. parchem.com Additionally, the solubility of the specific dithiophosphate salt in water is a crucial factor; insoluble dithiophosphates show little to no H₂S release, even at elevated concentrations, because the primary trigger of hydrolysis cannot effectively occur. parchem.com

The method of delivery can also act as a secondary control mechanism. For example, encapsulating a dithiophosphate salt within a biodegradable polymer like poly(lactic acid) (PLA) creates a dual-release system. lgcstandards.comacs.org In this setup, the degradation of the PLA matrix in the presence of water governs the exposure of the dithiophosphate to hydrolysis, thereby providing a sustained and controlled release of H₂S over time. lgcstandards.comacs.org

Coordination Chemistry and Metal Complex Formation

Ligand Properties of O,O-Dibutyl Dithiophosphate (B1263838) in Coordination Chemistry

The O,O-dibutyl dithiophosphate anion, [(n-C₄H₉O)₂PS₂]⁻, exhibits distinct properties that make it an effective ligand in coordination chemistry. These properties are primarily dictated by the presence of two sulfur donor atoms and the electronic nature of the dithiophosphate backbone.

Bidentate Coordination Modes via Sulfur Atoms

The most common coordination mode for the O,O-dibutyl dithiophosphate ligand is bidentate, where both sulfur atoms bind to a central metal ion, forming a stable four-membered chelate ring. This chelating effect enhances the thermodynamic stability of the resulting metal complexes. The two sulfur atoms can coordinate to a single metal center in a chelating fashion or bridge two different metal centers, leading to the formation of polynuclear complexes. The bridging coordination is particularly prevalent in silver(I) complexes, where the (RO)₂PS₂ groups act as bridging ligands. researchgate.net

Electronic Structure and Ligand Field Properties

In the context of Ligand Field Theory (LFT), the O,O-dibutyl dithiophosphate ligand is classified as a soft ligand due to the presence of the polarizable sulfur donor atoms. According to the spectrochemical series, which ranks ligands based on their ability to cause d-orbital splitting, ligands with sulfur donor atoms are generally considered weak field ligands. researchgate.netunirioja.esnih.gov This means they induce a relatively small energy separation (Δ) between the d-orbitals of the metal center.

The electronic structure of the dithiophosphate ligand can be described by a resonance hybrid, with delocalization of the negative charge over the two sulfur atoms and the phosphorus atom. This delocalization contributes to the stability of the metal-sulfur bonds. The electronic transitions observed in the UV-Vis spectra of metal dithiophosphate complexes are typically assigned to ligand-to-metal charge transfer (LMCT) bands, which can provide insights into the electronic structure and the nature of the metal-ligand bonding. For instance, the UV-Vis spectrum of zinc O,O,O',O'-tetrabutyl bis(phosphorodithioate) shows absorption peaks that are attributed to n→σ* and π→π* electron transitions within the ligand. nih.gov

Synthesis and Characterization of Metal-O,O-Dibutyl Dithiophosphate Complexes

The synthesis of metal-O,O-dibutyl dithiophosphate complexes is typically achieved through the reaction of a metal salt with potassium O,O-dibutyl dithiophosphate or the corresponding dithiophosphoric acid. The resulting complexes are often characterized by a variety of spectroscopic and analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

Transition Metal Complexes (e.g., Zinc, Copper, Palladium, Osmium)

Zinc Complexes: Zinc(II) forms well-characterized complexes with O,O-dibutyl dithiophosphate. The most common complex is zinc bis(O,O-dibutyl dithiophosphate), [Zn{S₂P(O-n-C₄H₉)₂}₂]. Its synthesis typically involves the reaction of zinc oxide with O,O-dibutyl dithiophosphoric acid. nih.gov Spectroscopic characterization of this complex by UV-Vis reveals electronic transitions within the ligand, while IR spectroscopy confirms the coordination of the dithiophosphate ligand to the zinc center. nih.gov

Complex Formula Synthesis Method Characterization Techniques
Zinc bis(O,O-dibutyl dithiophosphate)[Zn{S₂P(O-n-C₄H₉)₂}₂]Reaction of ZnO with (n-BuO)₂PS₂HUV-Vis, FT-IR, TG-DSC

Copper Complexes: Copper(II) complexes with O,O-dibutyl dithiophosphate have also been synthesized and studied. These complexes are typically prepared by reacting a copper(II) salt with this compound. The resulting copper(II) bis(O,O-dibutyl dithiophosphate) complex, [Cu{S₂P(O-n-C₄H₉)₂}₂], features a copper center coordinated to two bidentate dithiophosphate ligands.

Palladium Complexes: While specific studies on palladium(II) complexes with O,O-dibutyl dithiophosphate are less common, the general synthesis of palladium(II) dithiophosphate complexes involves the reaction of a palladium(II) salt with the dithiophosphate ligand. These complexes are expected to adopt a square planar geometry, which is typical for Pd(II) complexes.

Main Group Metal Complexes (e.g., Gallium, Indium)

Gallium Complexes: The extraction of gallium(III) from acidic solutions using di-n-butyldithiophosphoric acid suggests the formation of a stable gallium(III) complex. It is proposed that gallium(III) is extracted as a neutral complex, likely Ga{S₂P(O-n-C₄H₉)₂}₃.

Indium Complexes: The chemistry of indium(III) with dithiophosphate ligands has been reviewed, indicating the formation of such complexes. The synthesis of indium(III) tris(dithiocarbamate) complexes is well-established and proceeds via the reaction of an indium(III) salt with the corresponding dithiocarbamate (B8719985) ligand. A similar synthetic approach is expected to yield indium(III) tris(O,O-dibutyl dithiophosphate).

Noble Metal Complexes (e.g., Silver, Gold)

Silver Complexes: Silver(I) forms complexes with O,O-dialkyl dithiophosphates, and structural studies have been conducted on the di-s-butyl derivative. X-ray diffraction data revealed that the silver(I) complex with O,O'-di-s-butyl dithiophosphate exists as discrete hexanuclear molecules with the formula [Ag₆{S₂P(O-s-C₄H₉)₂}₆]. researchgate.net The dithiophosphate ligands in these silver complexes often act as bridging ligands. researchgate.net Spectroscopic characterization of these complexes has been performed using solid-state ¹³C and ³¹P CP/MAS NMR. researchgate.net

Gold Complexes: Gold(I) also forms complexes with dithiophosphate ligands. The synthesis of dinuclear gold(I) dithiophosphonate complexes has been reported, which involves the reaction of an ammonium (B1175870) dithiophosphonate salt with a gold(I) precursor like Au(THT)Cl (THT = tetrahydrothiophene). unirioja.es These complexes have been characterized by X-ray crystallography and NMR spectroscopy. unirioja.es Although this example is for a dithiophosphonate, a similar reactivity is expected for O,O-dibutyl dithiophosphate.

Metal Complex Type Structural Features Characterization Techniques
Silver(I)Hexanuclear, [Ag₆{S₂P(O-s-C₄H₉)₂}₆]Bridging dithiophosphate ligandsSolid-state NMR, X-ray diffraction
Gold(I)Dinuclear (dithiophosphonate analogue)Bridging ligandsX-ray crystallography, NMR

Structural Analysis of Metal Dithiophosphate Complexes

The structural elucidation of metal dithiophosphate complexes is critical to understanding their chemical properties and applications. Advanced analytical techniques, primarily X-ray crystallography and various forms of spectroscopy, provide detailed insights into their coordination geometries and bonding characteristics.

X-ray Crystallography Studies of Coordination Geometries

X-ray crystallography has been an indispensable tool for determining the precise three-dimensional structures of metal O,O-dialkyl dithiophosphate complexes. These studies reveal a diversity of coordination modes and geometries, which are influenced by the metal's identity, its oxidation state, and the steric and electronic properties of the alkyl substituents on the dithiophosphate ligand.

The dithiophosphate ligand, [S₂P(OR)₂]⁻, typically acts as a bidentate chelating agent, forming a four-membered ring with the metal center. researchgate.net However, it can also exhibit monodentate and bridging coordination modes, leading to the formation of polynuclear structures. researchgate.netresearchgate.net

Common coordination geometries observed for metal dithiophosphate complexes include:

Tetrahedral: Frequently adopted by metals such as Zn(II), Cd(II), and Hg(II). researchgate.netwikipedia.org For example, many zinc dialkyldithiophosphate (ZDDP) complexes, which are crucial lubricant additives, feature a tetrahedral zinc core, although binuclear and polymeric structures are also known. researchgate.netwikipedia.org

Square Planar: This geometry is characteristic of Ni(II) complexes and other d⁸ metal ions. researchgate.netwikipedia.orgresearchgate.net The structure of nickel bis(dimethyldithiophosphate) shows the nickel atom in a square planar environment with Ni-S bond lengths of approximately 2.22 Å. wikipedia.org

Octahedral: In the presence of additional ligands or through bridging interactions, the coordination number can expand, leading to octahedral geometries. For instance, adducts of bis(O,O'-diisopropylmonothiophosphato)nickel(II) with pyridine ligands exhibit a distorted octahedral geometry around the nickel atom. researchgate.net

Polynuclear Clusters: Dithiophosphate ligands are particularly effective at stabilizing high-nuclearity clusters, especially with coinage metals like silver (Ag) and gold (Au). researchgate.net X-ray diffraction has identified hexanuclear silver(I) complexes, such as [Ag₆{S₂P(O-s-C₄H₉)₂}₆], existing as discrete molecules. researchgate.net Dinuclear gold(I) complexes with a trans configuration have also been structurally characterized. unirioja.esacs.org

The table below summarizes representative crystallographic data for various metal dithiophosphate complexes, illustrating the range of observed coordination environments.

Metal Complex ExampleMetal IonCoordination GeometryKey Structural Features
Ni[S₂P(OCH₃)₂]₂Ni(II)Square PlanarFour-coordinate NiS₄ core; Ni-S ≈ 2.22 Å wikipedia.org
Zn₂[S₂P(O-cyclo-C₆H₁₁)₂]₄Zn(II)Tetrahedral (distorted)Binuclear complex with bridging and chelating ligands researchgate.net
Ag₆[S₂P(O-s-C₄H₉)₂]₆Ag(I)Distorted Trigonal/LinearHexanuclear cluster with bridging dithiophosphate ligands researchgate.net
[AuS₂PPh(OC₅H₉)]₂Au(I)Linear (at Au)Dinuclear complex with Au···Au interactions unirioja.esacs.org
Cr[S₂P(OC₂H₅)₂]₃Cr(III)OctahedralMononuclear complex with three bidentate ligands

These crystallographic studies provide foundational knowledge, revealing how the interplay of metal preference and ligand structure dictates the final architecture of the complex.

Spectroscopic Probes of Complex Structures (e.g., NMR, IR)

Spectroscopic methods are vital for characterizing metal dithiophosphate complexes, especially for confirming structures in solution or in the solid state where single crystals may not be available. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the most commonly employed techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a particularly powerful tool for studying dithiophosphate complexes due to the presence of the phosphorus atom at the core of the ligand. libretexts.org The ³¹P chemical shift is highly sensitive to the coordination environment of the dithiophosphate ligand.

Coordination Shifts: Upon coordination to a metal, the ³¹P NMR signal typically shifts compared to the free ligand. For instance, in platinum(II) and silver(I) dithiophosphate complexes, the phosphorus sites are more shielded (smaller chemical shift values) compared to the initial potassium dithiophosphate salts. researchgate.net

Solid-State NMR: Solid-state ³¹P CP/MAS (Cross-Polarization/Magic-Angle Spinning) NMR can distinguish between different structural functions of the ligand, such as terminal chelating and bridging modes in polynuclear zinc(II) and silver(I) complexes. researchgate.netresearchgate.net The anisotropy of the chemical shift can provide further information about the ligand's bonding. researchgate.net

Metal Nuclei NMR: When applicable, NMR of the metal nucleus, such as ¹⁹⁵Pt, can offer direct insight into the metal's coordination sphere. Studies on Pt{S₂P(OR)₂}₂ complexes have shown that while the alkyl groups have a significant effect on the ³¹P chemical shifts, they have an insignificant effect on the ¹⁹⁵Pt chemical shift tensors, indicating the PtS₄ core structure remains largely unchanged. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the vibrational modes of the dithiophosphate ligand upon complexation. libretexts.org Key vibrational bands are associated with the P-S, P-O, and M-S bonds.

ν(P=S) and ν(P-S) Bands: In the free dithiophosphate ligand, characteristic bands for P=S and P-S stretching are observed. Upon chelation to a metal, these bands often shift to lower frequencies, and the distinction between the double and single bond character diminishes due to electron delocalization within the four-membered M-S-P-S ring. This results in two bands corresponding to symmetric and asymmetric ν(PS₂) stretching.

ν(M-S) Bands: The formation of a coordinate bond between the metal and sulfur atoms gives rise to new vibrational modes in the far-IR region (typically 220–465 cm⁻¹). rsc.org The position of the ν(M-S) band is dependent on the mass of the metal ion and the stereochemistry of the complex. rsc.org

The table below highlights characteristic IR absorption bands for metal dithiophosphate complexes.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Comments
ν(P-O-C)1000 - 1100Associated with the phosphate (B84403) ester portion of the ligand.
ν(PS₂) asymmetric650 - 700Indicative of coordinated dithiophosphate ligand.
ν(PS₂) symmetric500 - 550Indicative of coordinated dithiophosphate ligand.
ν(M-S)220 - 465Metal-sulfur stretching vibration; position varies with metal. rsc.org

Together, NMR and IR spectroscopy provide a comprehensive picture of the electronic and geometric structure of metal dithiophosphate complexes, complementing the detailed snapshots provided by X-ray crystallography.

Reactivity and Stability of Metal Dithiophosphate Complexes

The reactivity and stability of metal dithiophosphate complexes are governed by a combination of factors, including the nature of the metal ion, the electronic and steric properties of the ligand's alkyl groups, and the reaction conditions. researchgate.net

Classified as soft ligands under the Hard and Soft Acids and Bases (HSAB) theory, dithiophosphates preferentially form stable complexes with soft or borderline metal ions such as Cu(I), Ag(I), Au(I), Ni(II), Cd(II), and Pb(II). researchgate.netresearchgate.net The interaction between the soft sulfur donor atoms of the ligand and these soft metal acceptors is a primary driver of complex formation and stability. researchgate.net

The stability of these complexes is a crucial aspect of their application. For example, the thermal stability of zinc dialkyldithiophosphates is fundamental to their function as anti-wear additives in engine oils. The chelate effect, resulting from the bidentate coordination of the dithiophosphate ligand, significantly enhances the thermodynamic stability of the resulting complexes compared to analogous complexes with monodentate sulfur ligands. researchgate.net

The reactivity of the complexes often involves ligand exchange or addition reactions. The square planar Ni(II) complexes, for example, can expand their coordination sphere to form five-coordinate pyramidal or six-coordinate octahedral adducts in the presence of other coordinating ligands like pyridines or phenanthroline. researchgate.netresearchgate.net

Advanced Applications and Mechanistic Insights

O,O-Dibutyl Dithiophosphate (B1263838) in Mineral Flotation Science

Potassium O,O-dibutyl dithiophosphate and related dialkyl dithiophosphates are significant reagents in the field of mineral processing, particularly in the froth flotation of sulfide (B99878) ores. Their effectiveness stems from their ability to selectively render valuable mineral surfaces hydrophobic, facilitating their separation from gangue materials.

The interaction between O,O-dibutyl dithiophosphate and mineral surfaces is primarily governed by chemical adsorption (chemisorption). researchgate.netresearchgate.netmdpi.com This process involves the formation of strong chemical bonds between the collector molecule and metal ions on the mineral's surface. researchgate.net For sulfide minerals such as chalcopyrite, the adsorption mechanism involves the dithiophosphate anion reacting with copper sites on the mineral surface. mdpi.com

Studies using Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) have confirmed that this chemisorption leads to the formation of new chemical species on the surface. mdpi.com Specifically, analysis indicates that the P=S bond of the dithiophosphate molecule interacts with the metal atoms (e.g., copper on a chalcopyrite surface) to form a metal thiolate complex, structurally similar to a P–S–Cu bond. researchgate.netmdpi.com This reaction firmly anchors the collector to the mineral, with the non-polar dibutyl groups oriented outwards, creating the necessary hydrophobicity for flotation. mdpi.com Density Functional Theory (DFT) calculations support that the chemical adsorption of dithiophosphates onto chalcopyrite surfaces is a strong interaction. researchgate.net The primary mechanism for sulfhydryl collectors like dithiophosphates on sulfide minerals involves chemisorption, where complexes form between the collector and metal cations on the mineral lattice. researchgate.net

Dialkyl dithiophosphates are valued for their ability to selectively float certain sulfide minerals over others, such as pyrite (B73398). mdpi.comgoogle.com This selectivity is crucial in processing complex ores. For instance, dithiophosphate-based collectors demonstrate strong collecting power and selectivity for chalcopyrite, allowing for its effective separation from pyrite under neutral or weakly basic conditions. mdpi.com Similarly, they are used for the flotation of other sulfide minerals like galena, sphalerite, and chalcocite. google.com

Research has quantified this selectivity. In the separation of artificially mixed chalcopyrite and pyrite, a dithiophosphate collector achieved a copper recovery of 95.74% in the concentrate. mdpi.com In another study focusing on separating lead-zinc minerals, a dithiophosphinate (a closely related collector) at a concentration of 50 mg/L yielded a galena recovery of 91.7% while the recovery of sphalerite was only 16.9%, highlighting excellent selectivity. researchgate.net A compound phosphate (B84403) collector containing ammonium (B1175870) butyl dithiophosphate was also shown to selectively float the lead-antimony sulfide mineral jamesonite away from the zinc sulfide mineral marmatite, achieving a lead concentrate grade of over 30% with nearly 90% recovery. journalssystem.com

Table 1: Selective Flotation Performance of Dithiophosphate-Based Collectors on Sulfide Minerals

Mineral System Collector Type Target Mineral Recovery (%) Depressed Mineral Reference
Chalcopyrite / Pyrite S-allyl-O, O′-dibutyl phosphorodithioate Chalcopyrite 95.74 Pyrite mdpi.com
Galena / Sphalerite Sodium diisobutyl dithiophosphinate Galena 91.7 Sphalerite researchgate.net
Jamesonite / Marmatite Compound Phosphate (Ammonium Butyl Dithiophosphate) Jamesonite 89.87 Marmatite journalssystem.com

While collectors and frothers traditionally have distinct roles in flotation, significant synergistic interactions occur between dithiophosphates and frothing agents. uct.ac.zaresearchgate.net This interaction can synergistically enhance sulfide mineral recovery. uct.ac.zaresearchgate.net Studies have shown that even when dithiophosphate (DTP) does not strongly adsorb onto a specific mineral surface, its presence with a frother improves flotation performance. uct.ac.za

The mechanism for this synergy involves attractive molecular interactions between the collector and the frother at the air-water interface. uct.ac.za Dithiophosphate, though weakly surface-active on its own, co-adsorbs with frother molecules at this interface. uct.ac.zaresearchgate.net This interaction facilitates the transfer of the frother to the mineral-water interface during bubble-particle collisions. uct.ac.za This process destabilizes the thin liquid film between the bubble and the particle, accelerating film thinning and improving the probability of attachment, which in turn enhances mineral recovery. uct.ac.zaresearchgate.net This synergistic effect has been observed to improve the recovery and attachment probabilities for minerals like galena and pyrite when DTP is used in conjunction with a frother. researchgate.net

The interactions between dithiophosphate collectors and sulfide minerals are also influenced by electrochemical phenomena at the mineral-water interface. The adsorption process can be affected by the electrochemical potential of the flotation pulp. cetem.gov.br The flotation behavior of sulfide minerals can be altered by galvanic interactions, especially in complex ores where different minerals are in contact. researchgate.net These interactions can cause charge transitions between minerals, leading to one mineral being oxidized while the other is reduced, thereby changing their respective affinities for the collector. researchgate.net

The surface charge of a mineral, often quantified by its zeta-potential, is also a critical factor. The presence of various ions in process water can significantly influence the zeta-potential characteristics of sulfide minerals like chalcopyrite, galena, and pyrite, which in turn affects the adsorption of thiol collectors. diva-portal.org The adsorption of the collector is an electrochemical reaction that depends on the surface state of the mineral and the potential of the surrounding aqueous environment.

Tribological Investigations of Dithiophosphate-Derived Films

Dithiophosphates, particularly zinc dialkyldithiophosphates (ZDDPs), are renowned for their antiwear properties in lubricants. The potassium salt, being an ashless dithiophosphate, is part of a class of compounds whose tribological behavior is of significant interest for formulating modern lubricants. researchgate.netresearchgate.net The primary antiwear function of these additives is the formation of a protective surface film, known as a tribofilm. researchgate.netmdpi.com

Under boundary lubrication conditions, where moving surfaces experience asperity contacts, dithiophosphate additives decompose to form a protective tribofilm. researchgate.netnih.gov This film acts as a sacrificial layer that prevents direct metal-to-metal contact, thereby reducing wear. bournemouth.ac.uk The formation of this film is a complex chemomechanical process driven by a combination of factors including temperature, pressure, and, crucially, shear stress at the contact interface. researchgate.netmdpi.com

Research indicates that solid-solid rubbing is not a strict requirement for film formation; rather, the process is driven by the applied shear stress within the high-pressure contact zone. researchgate.net This shear stress significantly reduces the thermal activation energy required for the dithiophosphate to react and form the film. researchgate.net The resulting tribofilms are typically composed of a glassy phosphate matrix, which provides the primary antiwear protection. mdpi.comstrategicreliabilitysolutions.com In the case of ZDDPs, this glassy film consists of short-chain zinc polyphosphates. strategicreliabilitysolutions.com For ashless dithiophosphates, the films are also phosphate-based. researchgate.net These films often have a patchy or pad-like morphology, forming preferentially on the tops of surface asperities where the tribological stress is highest. nih.gov Studies comparing ashless dithiophosphates to ZDDPs have shown that ashless variants can form significantly thicker tribofilms, although the hardness and modulus of these thicker films may be lower. researchgate.net

Table 2: Key Factors Influencing Dithiophosphate Tribofilm Formation

Factor Description Effect on Tribofilm Formation Reference
Shear Stress The force acting parallel to the surface within the lubricated contact. Reduces the activation energy for the chemical reactions, promoting film growth. Considered a primary driver. researchgate.netmdpi.com
Temperature Localized temperature spikes at asperity contacts (flash temperatures) and bulk oil temperature. Accelerates the rate of chemical reactions. Thermal films can form at high temperatures (>150°C) even without rubbing. strategicreliabilitysolutions.comrtsauto.com
Contact Load/Pressure The force pressing the surfaces together. High pressure at asperity contacts contributes to the energy needed for tribochemical reactions. researchgate.netmdpi.com
Surface Topography The roughness and texture of the interacting surfaces. Influences the location and rate of film formation, which often initiates at asperity peaks. bournemouth.ac.uk
Sliding/Rubbing The relative motion between surfaces. Generates the necessary shear and energy for rapid tribofilm formation at lower temperatures. strategicreliabilitysolutions.com

Role as Precursors for Nanomaterial Synthesis

Beyond their established role in lubrication, dithiophosphate compounds are gaining attention as versatile precursors for the controlled synthesis of nanomaterials, particularly metal sulfides.

This compound and its analogues are excellent candidates for use as single-source precursors (SSPs). An SSP is a molecule that contains all the necessary elements for forming the desired final material—in this case, both the metal cation (by exchanging the potassium for another metal) and the sulfur required for a metal sulfide.

The use of SSPs offers several advantages in nanoparticle synthesis:

Simplicity: It simplifies the reaction setup by requiring only one chemical precursor, reducing the complexity of balancing reactant stoichiometries. researchgate.net

Purity: It minimizes the introduction of impurities that might arise from using multiple precursor sources. researchgate.net

Control: It can offer better control over the final product's composition and phase.

The general strategy involves the thermal decomposition of a metal-dithiophosphate complex in a high-boiling point solvent. Research on related compounds like metal dithiocarbamates (which are structurally similar) has demonstrated the successful synthesis of various metal sulfide nanoparticles (e.g., CdS, ZnS, Ni₃S₂) via this method. rsc.org A study specifically on dibutyl dithiophosphate showed that reacting an aqueous solution of sodium dibutyl dithiophosphate with lead nitrate (B79036) resulted in the formation of lead dibutyl dithiophosphate nanoparticles. researchgate.netproquest.comproquest.com This demonstrates the principle of using the dibutyl dithiophosphate ligand to create metal-containing nanoparticles.

The single-source precursor approach allows for a degree of control over the size and shape (morphology) of the resulting nanoparticles by carefully tuning the reaction conditions.

ParameterEffect on Nanoparticle Synthesis
Temperature A primary factor controlling the rate of precursor decomposition and subsequent crystal growth. Adjusting the temperature can be used to control the final particle size. nih.gov
Precursor Concentration The initial concentration of the metal dithiophosphate complex in the solvent can influence the nucleation and growth kinetics, thereby affecting the size and even the morphology of the nanoparticles. Higher concentrations can sometimes lead to different structures, such as a shift from hexagonal to triangular plates in some systems. rsc.org
Solvent The choice of solvent is critical. High-boiling point, coordinating solvents (e.g., Lewis bases) can stabilize the growing nanoparticles, prevent aggregation, and influence the reaction temperature. nih.gov
Reaction Time The duration of the thermal decomposition affects the extent of crystal growth and can be used to fine-tune the particle size.

For example, in the synthesis of lead dibutyl dithiophosphate nanoparticles, stable hydrosols of particles with an average size of 15-20 nm were obtained by optimizing reaction parameters. proquest.comproquest.com Similarly, studies with other SSPs like metal xanthates have shown that precise temperature control allows for tuning the particle size, which in turn tunes the optical properties (e.g., absorption and emission spectra) of the resulting quantum dots. semanticscholar.orgnih.gov This level of control is essential for tailoring nanomaterials for specific applications in electronics, catalysis, and optics.

Catalytic Applications of Dithiophosphate Compounds

The catalytic utility of dithiophosphate compounds and their derivatives is a growing field of research. While phosphine (B1218219) ligands have traditionally dominated transition-metal catalyzed reactions, sulfur-containing ligands are also recognized for their catalytic potential. youtube.com Dithiophosphates and their closely related dithiophosphinates can form stable complexes with various transition metals, a prerequisite for catalytic activity.

The application of dithiophosphate compounds as primary ligands in widely-used palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, is not extensively documented in comparison to the vast body of work on phosphine ligands. nih.govyoutube.com These reactions are fundamental in organic synthesis for creating carbon-carbon bonds, and their efficiency is highly dependent on the ligand coordinated to the metal center. libretexts.org The development of bulky and electron-rich dialkylbiarylphosphine ligands has been particularly instrumental in expanding the scope and efficiency of these transformations. nih.gov

However, the ability of dithiophosphate analogues like dithiophosphinates to act as ligands for transition metals is well-established. For instance, dinuclear gold(I) complexes with dialkyl- and diaryl-dithiophosphinate ligands have been synthesized and characterized. cdnsciencepub.com Similarly, nickel(II) complexes featuring a chelated dithiophosphinate ligand have been prepared, demonstrating a distorted square planar geometry. acs.org While these specific examples are not centered on cross-coupling catalysis, they confirm the strong coordinating ability of the dithiophosphinate moiety, suggesting a potential for designing novel catalytic systems. The anions of dithiophosphoric acids are known to be highly effective complexing agents for metal ions due to the two sulfur atoms bound to the phosphorus atom. mdpi.com

Chiral dithiophosphoric acids have emerged as powerful metal-free organocatalysts for asymmetric transformations. nih.govnih.gov They have been successfully employed to catalyze the intramolecular hydroamination and hydroarylation of dienes and allenes, producing valuable chiral heterocyclic products with exceptional yields and high enantiomeric excess. nih.gov This represents a significant advancement in the field of Brønsted acid catalysis, which has historically struggled to activate unactivated carbon-carbon multiple bonds with high enantioselectivity. nih.gov

The proposed mechanism for this transformation is distinct from typical Brønsted acid catalysis and involves a "covalent catalysis" pathway. nih.gov The chiral dithiophosphoric acid first adds across the diene system to form a covalent dithiophosphate intermediate. This is followed by an enantioselective SN2′ displacement of the dithiophosphate by the tethered nucleophile (e.g., an amine or indole) to form the final cyclic product and regenerate the catalyst. nih.gov This mechanistic hypothesis is supported by mass spectrometry and deuterium (B1214612) labeling studies. nih.gov The success of dithiophosphoric acids in this context, where their oxygenated phosphoric acid counterparts fail, highlights the unique role of the sulfur atoms. nih.gov

Table 1: Asymmetric Hydroamination Catalyzed by Chiral Dithiophosphoric Acid
SubstrateProductYield (%)Enantiomeric Excess (ee, %)
N-((2E,4E)-hexa-2,4-dien-1-yl)-4-methylbenzenesulfonamide1-tosyl-2-vinylpyrrolidine9060
N-((2E,5E)-hepta-2,5-dien-1-yl)-4-methylbenzenesulfonamide1-tosyl-2-((E)-prop-1-en-1-yl)pyrrolidine9590
3-((2E,4E)-hexa-2,4-dien-1-yl)-1H-indole2-vinyl-2,3,4,9-tetrahydro-1H-carbazole9588

Data sourced from research on asymmetric additions to dienes catalyzed by a dithiophosphoric acid. nih.gov

Polymer Functionalization Chemistry

Dithiophosphoric acids (DTPAs) provide a versatile platform for polymer functionalization, enabling the synthesis of new materials with tailored properties. These compounds can be incorporated into macromolecular structures either as side chains through post-polymerization modification or as integral units of the polymer backbone.

A primary method for creating dithiophosphate-functionalized polymers is through the electrophilic addition of DTPAs to the unsaturated bonds of existing polymers. nih.govresearchgate.net This approach has been successfully applied to functionalize challenging poly-enes like polyisoprene (PI) and polynorbornene (pNB). nih.govresearchgate.net The reaction proceeds by adding the DTPA moiety across the carbon-carbon double bonds present in the polymer, effectively introducing dithiophosphate groups as side chains. nih.gov This post-polymerization modification is a powerful strategy for converting commodity polymer feedstocks into value-added functional materials.

Alternatively, a novel class of polymers known as poly(dithiophosphate)s (PDTPs) has been synthesized where the dithiophosphate group is a repeating unit within the polymer backbone. nih.govresearchgate.net These polymers are prepared through a direct, catalyst-free reaction between phosphorus pentasulfide (P₄S₁₀) and various diols, such as ethylene (B1197577) glycol, 1,6-hexanediol, and poly(ethylene glycol) (PEG). mdpi.comnih.govresearchgate.net The process, conducted under mild conditions, results in macromolecules linked by dithiophosphate groups that also feature pendant P=S and P-SH functionalities. nih.gov This synthetic route opens up new avenues for creating phosphorus- and sulfur-containing polymers. researchgate.net

The incorporation of dithiophosphate groups into polymers significantly alters their material properties. nih.gov When DTPAs are introduced as side chains on poly-ene backbones, the high heteroatom content of the functional groups imparts enhanced optical and flame-retardant properties to the resulting materials compared to the unmodified starting polymers. nih.govresearchgate.net

Furthermore, the use of di-functional DTPAs allows for the creation of crosslinked polydiene films. nih.gov In these systems, the crosslinking density and, consequently, the thermomechanical properties can be directly tuned by adjusting the feed ratio of the DTPA crosslinker. nih.gov

In the case of poly(dithiophosphate)s (PDTPs), where the functional group is in the backbone, the properties can be tuned by selecting different diol monomers for the synthesis. nih.govresearchgate.net Copolymerization using mixtures of different diols results in polymers with a wide range of viscoelastic properties. nih.govresearchgate.net Differential scanning calorimetry (DSC) has shown that these polymers have low glass transition temperatures (Tg), ranging from -4°C to -50°C, and that the crystallinity typically associated with monomers like PEG is absent in the final polymer. nih.govresearchgate.net This demonstrates a powerful method for controlling the thermal properties of the resulting materials.

Table 2: Properties of Poly(dithiophosphate)s (PDTPs) Synthesized from Different Diols
Diol Monomer(s)Resulting PolymerGlass Transition Temperature (Tg, °C)Key Property
Poly(ethylene glycol) (PEG400)P1-49Low Tg, lacks PEG crystallinity
Ethylene Glycol (EG)P2-4Viscoelastic
1,6-Hexanediol (HD)P3-31Viscoelastic
EG / PEG400 (1:1 mole ratio)P5-38Tunable viscoelastic properties

Data adapted from research on the synthesis of poly(dithiophosphate)s. nih.govresearchgate.net

Advanced Analytical and Computational Methodologies in Dithiophosphate Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to understanding the molecular and electronic properties of potassium O,O-dibutyl dithiophosphate (B1263838), from its basic structure to its interactions on a surface.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly phosphorus-31 NMR (³¹P NMR), serves as a powerful tool for investigating the structure and dynamics of potassium O,O-dibutyl dithiophosphate. Research combining ³¹P Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR with Density Functional Theory (DFT) has provided deep insights into the compound's conformational behavior. nih.gov

Studies have investigated several low-energy conformations of the O,O'-dibutyldithiophosphate anion, focusing on the torsion angles of the O-C bonds relative to the O-P-O plane. nih.gov The analysis of the ³¹P NMR chemical shift tensors for different conformations reveals that the experimental results align best with theoretical predictions when considering a rapid fluctuation between these states. nih.gov This indicates that the molecule is not static but exists as a dynamic average of multiple conformations due to the low energy barriers between them. nih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups and characterizing the bonding within this compound. These methods probe the vibrational frequencies of the molecule's chemical bonds.

Mass spectrometry (MS) is an indispensable analytical technique for the precise determination of molecular weight and the elucidation of the chemical structure of this compound. It is a critical tool for converting analytical data into biological and chemical knowledge. rsc.org When coupled with separation techniques like High-Performance Liquid Chromatography (HPLC-MS) or Gas Chromatography (GC-MS), it allows for the clear identification of analytes in complex mixtures. researchgate.net

In the context of dithiophosphate research, MS can be used to:

Confirm Molecular Identity: By ionizing the molecule and measuring its mass-to-charge ratio (m/z), MS provides definitive confirmation of the compound's molecular formula.

Elucidate Fragmentation Patterns: Analyzing the fragments produced during mass analysis helps to piece together the molecule's structure, identifying the core dithiophosphate group and the butyl side chains.

Study Reaction Mechanisms: MS can be used to identify metabolites or degradation products, providing insight into the compound's behavior and reaction pathways in various environments. For instance, studies on related organophosphates have used LC-MS/MS to quantify dialkylphosphate metabolites in biological samples. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are powerful surface-sensitive techniques used to determine the elemental composition and chemical state of atoms on the surface of a material.

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), provides both elemental and chemical state information. kratos.com In studies involving potassium-containing compounds, XPS is used to analyze the high-resolution spectra of relevant elements. The binding energy of the K 2p photoelectron peak is a key diagnostic for confirming the presence of potassium and determining its oxidation state (typically K⁺). researchgate.net Analysis of the O 1s, P 2p, and S 2p spectra would provide further information on the chemical environment and bonding within the dithiophosphate molecule on a surface. Studies on related systems have used XPS to investigate the adsorption of potassium onto surfaces and characterize the formation of Ti-O-K bonds in potassium-incorporated oxides. researchwithrutgers.comresearchgate.net

Auger Electron Spectroscopy (AES) is another surface analysis technique that identifies elements based on the kinetic energies of Auger electrons emitted after initial core-level ionization. High-resolution Auger spectra have been measured for potassium, providing detailed information about its electronic transitions. aps.org This technique is highly sensitive to surface elements and can be used to map their distribution on a sample.

Chromatographic Separation and Quantification Methods

Chromatography is the premier technique for separating this compound from complex mixtures and accurately quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the analysis of dithiophosphate salts. helixchrom.com The technique allows for the efficient separation, identification, and quantification of the target compound. researchgate.net

A typical HPLC method for a polar compound like this compound would involve reverse-phase (RP) chromatography. Method development involves optimizing several parameters to achieve good resolution and peak shape. ekb.eg This includes selecting an appropriate column (e.g., C18), mobile phase composition (often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer like potassium dihydrogen phosphate), mobile phase pH, column temperature, and flow rate. ekb.egsielc.com Detection is commonly performed using an ultraviolet (UV) detector. researchgate.net For mass spectrometry-compatible applications, volatile buffers such as formic acid are used instead of phosphate (B84403) buffers. sielc.com The scalability of HPLC methods allows them to be used for both analytical quantification and larger-scale preparative separation to isolate impurities. sielc.com

Gas Chromatography (GC) Coupled with Selective Detection

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For phosphorus-containing compounds like dithiophosphates, coupling GC with selective detectors significantly enhances sensitivity and selectivity, allowing for their determination even in complex matrices. While direct GC analysis of this compound is challenging due to its salt nature and low volatility, derivatization techniques can be employed to convert it into a more volatile form suitable for GC analysis. For instance, alkylation can produce the corresponding ester, which is more amenable to GC separation.

Two of the most effective selective detectors for this purpose are the Nitrogen-Phosphorus Detector (NPD) and the Flame Photometric Detector (FPD).

Nitrogen-Phosphorus Detector (NPD): The NPD, also known as a thermionic specific detector (TSD), exhibits high selectivity for compounds containing nitrogen and phosphorus. rsc.orgmdpi.com Its operation is based on the principle of surface ionization. rsc.orgpublications.csiro.au The detector uses a bead coated with an alkali metal salt (such as rubidium or cesium) that is heated electrically, creating a plasma. rsc.org When nitrogen or phosphorus compounds elute from the GC column and enter the detector, they undergo a catalytic surface reaction on the bead. publications.csiro.au This process significantly increases the ionization of the analytes, resulting in a measurable increase in current between the bead and a collector electrode. rsc.org The NPD is approximately 100,000 times more sensitive to nitrogen and phosphorus compounds than to hydrocarbons, making it ideal for trace analysis of organophosphorus pesticides and other related compounds. rsc.org

Flame Photometric Detector (FPD): The FPD is another highly selective detector, particularly for sulfur and phosphorus-containing compounds. youtube.com Its operation relies on the principle of flame photometry. researchgate.net As compounds elute from the GC column, they are combusted in a hydrogen-rich flame. researchgate.netresearchgate.net This process excites the phosphorus atoms, which then emit light at a characteristic wavelength (typically around 526 nm). youtube.comresearchgate.net An optical filter is used to isolate this specific wavelength, and a photomultiplier tube (PMT) measures the intensity of the emitted light, which is proportional to the amount of the phosphorus-containing analyte. researchgate.net The FPD is known for its high sensitivity and is widely used in environmental and food analysis for the detection of organophosphorus pesticides. tandfonline.com

The choice between NPD and FPD depends on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the presence of other co-eluting compounds. Both detectors offer significant advantages over non-selective detectors like the Flame Ionization Detector (FID) for the analysis of dithiophosphates.

Table 1: Comparison of Selective Detectors for Dithiophosphate Analysis

Feature Nitrogen-Phosphorus Detector (NPD) Flame Photometric Detector (FPD)
Principle of Operation Surface Ionization Flame Photometry
Selectivity High for Nitrogen and Phosphorus High for Sulfur and Phosphorus
Sensitivity Detects down to 100 ppb High, element-specific
Mechanism Catalytic surface reaction on a heated alkali bead Chemiluminescence in a hydrogen-rich flame
Key Components Thermionic bead, collector electrode Hydrogen burner, optical filter, photomultiplier tube

Thin-Layer Chromatography (TLC) for Qualitative Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and qualitative identification of compounds. researchgate.net It is particularly useful for monitoring the progress of reactions, checking the purity of a substance, or as a preliminary analytical method before more sophisticated techniques like HPLC or GC. youtube.com

For the qualitative analysis of this compound, TLC can be effectively employed. The separation is based on the principle of adsorption, where the components of a mixture are partitioned between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat support) and a mobile phase (a solvent or solvent mixture that moves up the plate via capillary action). researchgate.net

Methodology: A typical TLC analysis of this compound would involve the following steps:

Stationary Phase: Silica gel 60 F254 plates are commonly used. youtube.com The silica gel acts as the adsorbent.

Sample Application: A small spot of a dilute solution of the compound is applied near the bottom of the TLC plate.

Mobile Phase (Eluent): The choice of mobile phase is critical for achieving good separation. For polar compounds like dithiophosphates, a mixture of polar and non-polar solvents is often used. A potential mobile phase could be a mixture of chloroform (B151607) and acetone (B3395972) (e.g., in a 98:2 v/v ratio), which has been used for the separation of other related compounds. youtube.com The polarity of the mobile phase can be adjusted to optimize the separation.

Development: The TLC plate is placed in a sealed chamber containing the mobile phase. The solvent moves up the plate by capillary action, and the components of the sample mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

Visualization: Since this compound is not colored, a visualization technique is required to see the separated spots. Common methods include:

UV Light: If the compound is UV-active, it can be visualized under a UV lamp (typically at 254 nm), where it will appear as a dark spot on a fluorescent background. nih.gov

Iodine Vapor: The plate can be placed in a chamber containing iodine crystals. Iodine vapor adsorbs to the spots of the organic compound, making them visible as brown or yellow-brown spots. nih.gov

Chemical Stains: Spraying the plate with a suitable chemical reagent can produce colored spots. A common stain is a vanillin/sulfuric acid reagent followed by heating, which can produce colored spots for a wide range of organic compounds. youtube.com Another option is charring with a manganese chloride-sulfuric acid solution. mdpi.com

The position of the spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The Rf value can be used for preliminary identification by comparing it to the Rf of a known standard run under the same conditions.

Electrochemical Sensing and Investigation Techniques

Electrochemical methods offer a powerful suite of tools for the investigation and analysis of electroactive species like dithiophosphates. These techniques are known for their high sensitivity, rapid response, and relatively low cost.

Voltammetry measures the current response of an electroactive substance to an applied potential. For the analysis of dithiophosphates, voltammetric techniques can be significantly enhanced by using modified electrodes. While studies specifically on this compound are limited, research on related dialkyldithiophosphates and other organophosphorus compounds provides a strong basis for potential methodologies.

The electrochemical behavior of metal complexes of dithiophosphoric acids has been studied, showing that they give rise to one or more polarographic waves. nih.gov The half-wave potential is dependent on the ligand, with dithiophosphates showing specific characteristics. nih.gov The in-situ formation of copper(II) dialkyldithiophosphates can be detected voltammetrically at a mercury electrode, with the electrode reactions involving irreversible, diffusion-controlled processes. rsc.orgrsc.org

Modified Electrodes: To improve the sensitivity and selectivity of voltammetric measurements, the working electrode can be modified with various materials. For instance, carbon paste electrodes modified with molecularly imprinted polymers (MIPs) have been developed for the selective detection of other organic molecules. mdpi.com In this approach, a polymer is created with binding sites that are complementary in shape and functionality to the target analyte.

Another promising approach is the use of nanomaterials to modify the electrode surface. Carbon nanotubes, due to their large surface area and excellent electronic properties, have been shown to enhance the electrochemical detection of organophosphate pesticides. publications.csiro.au Similarly, gold nanoparticles dispersed on a boron-doped diamond electrode have been used for the electrochemical oxidation of organic compounds, improving the reversibility of the electrode reaction and increasing sensitivity. publications.csiro.au Given the affinity of the sulfur atoms in the dithiophosphate group for gold surfaces, a gold-based or gold-modified electrode could be particularly effective for the analysis of this compound. The anodic oxidation of the dithiophosphate could be studied at such a modified electrode.

Table 2: Potential Voltammetric Approaches for Dithiophosphate Analysis

Technique Electrode Principle Potential Application for Dithiophosphate
Differential Pulse Voltammetry (DPV) Modified Carbon Paste Electrode (e.g., with MIPs) Application of potential pulses of increasing amplitude on a linear voltage sweep to enhance signal-to-noise ratio. researchgate.net Quantitative trace analysis in environmental or industrial samples.
Cyclic Voltammetry (CV) Gold or Platinum Electrode Sweeping the potential of an electrode and measuring the resulting current to study redox processes. Investigation of the electrochemical oxidation mechanism of the dithiophosphate anion.
Adsorptive Stripping Voltammetry (AdSV) Gold Nanoparticle-Modified Electrode Preconcentration of the analyte onto the electrode surface by adsorption, followed by a voltammetric scan to measure the stripped analyte. Ultrasensitive detection by leveraging the affinity of sulfur for gold surfaces.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the properties of materials and their interfaces with electrolytes. nih.gov It works by applying a small amplitude sinusoidal potential or current signal over a wide range of frequencies and measuring the impedance of the system. researchgate.net

In the context of dithiophosphate research, EIS can be used to characterize the behavior of these compounds at electrode surfaces. For example, if this compound adsorbs onto an electrode, EIS can be used to study the properties of this adsorbed layer. The data is often analyzed by fitting it to an equivalent circuit model, which consists of resistors, capacitors, and other circuit elements that represent the physical and chemical processes occurring at the interface. researchgate.net

A typical equivalent circuit for an electrode-electrolyte interface includes the solution resistance (Rs), the double-layer capacitance (Cdl), and the charge-transfer resistance (Rct). The adsorption of dithiophosphate molecules would alter these parameters, particularly the double-layer capacitance, and may introduce new elements into the circuit, such as a constant phase element (CPE) to account for surface heterogeneity. By monitoring changes in the impedance spectrum, one can gain insights into the adsorption process, the formation of surface films, and the kinetics of any electrochemical reactions.

The high sensitivity of electrochemical techniques makes them well-suited for trace analysis and environmental monitoring of dithiophosphates and their degradation products. The development of portable and low-cost electrochemical sensors would enable on-site monitoring of these compounds in industrial effluents or environmental samples.

For instance, an electrochemical sensor based on a modified electrode could be integrated into a portable potentiostat for rapid field analysis. mdpi.com The sensor's response would be proportional to the concentration of the dithiophosphate, allowing for quantitative measurements. The use of molecularly imprinted polymers or specific nanomaterials on the electrode surface could provide the necessary selectivity to distinguish the target analyte from other interfering substances in complex matrices. The development of such sensors would be a significant step forward in the environmental management of dithiophosphate-containing materials.

Computational Chemistry Approaches

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a molecular-level understanding of the structure, properties, and reactivity of compounds like this compound. These theoretical calculations complement experimental findings and can predict properties that are difficult to measure.

A study combining DFT calculations with 31P CP/MAS NMR and infrared spectroscopy has been conducted on this compound. The DFT calculations were used to investigate the low-energy conformations of the molecule. It was found that several conformations with different torsion angles of the O-C bond relative to the O-P-O plane have very similar energies. This suggests that the molecule is flexible and rapidly fluctuates between these conformations in the solid state. The theoretical infrared spectra and NMR chemical shift tensors calculated for these conformations showed good agreement with the experimental data, validating the computational model.

DFT can also be a powerful tool for studying the interaction of dithiophosphates with surfaces, which is crucial for understanding their role as corrosion inhibitors and flotation collectors. For example, DFT calculations can be used to model the adsorption of the O,O-dibutyl dithiophosphate anion on various metal or mineral surfaces. researchgate.net These calculations can determine the preferred adsorption sites, the geometry of the adsorbed molecule, and the adsorption energy. nih.gov The adsorption energy is a key parameter that indicates the strength of the interaction between the molecule and the surface. A more negative adsorption energy implies a more stable adsorbed state. nih.gov

Furthermore, DFT can be used to investigate the electronic structure of the dithiophosphate-surface system, providing insights into the nature of the chemical bonding (e.g., covalent, ionic, or van der Waals interactions). This information is essential for designing more effective dithiophosphate-based reagents for specific applications.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Chloroform
Acetone
Carbon
Gold
Platinum
Copper(II) dialkyldithiophosphate
Nitrogen
Phosphorus
Sulfur
Vanillin
Sulfuric acid
Manganese chloride
Rubidium
Cesium
Hydrogen
Tin
Boron
Arsenic
Chromium
Silver
Selenium
Tellurium
Azurite
Malachite
Chrysocolla
Chalcanthite
Methacrylic acid
Ethylene (B1197577) glycol dimethyl acrylate (B77674)
Sodium persulfate
Methanol
Titanium dioxide

Density Functional Theory (DFT) for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable approach to predict a wide range of molecular properties with remarkable accuracy. In the study of this compound and related compounds, DFT is instrumental in unraveling the intricacies of their geometric conformations, electronic properties, and the energetic landscapes of their chemical reactions.

One of the primary applications of DFT in this context is the determination of stable molecular conformations. For the O,O'-dibutyldithiophosphate anion, several low-energy conformations can exist, distinguished by the torsion angles of the O-C bonds relative to the O-P-O plane. DFT calculations, often combined with experimental data from techniques like ³¹P CP/MAS NMR and infrared spectroscopy, have been employed to identify and characterize these conformations. A notable study demonstrated good agreement between theoretical and experimental results when the calculated infrared spectra and ³¹P chemical shift tensor parameters of three distinct conformations were averaged, suggesting a rapid fluctuation between these low-energy states.

DFT is also a powerful tool for predicting the chemical reactivity of dithiophosphate isomers. By calculating descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap (ΔE), chemical hardness, and electrophilicity, researchers can gain insights into the relative stability and reactivity of different molecular structures. For instance, a comparative DFT study of dibutyl dithiophosphate (DBDTP) and its isomers, sec-butyl dithiophosphate (sec-BDTP) and tert-butyl dithiophosphate (tert-BDTP), revealed that the tert-BDTP isomer possesses the smallest energy gap, indicating it is the most chemically reactive of the three. This higher reactivity suggests that metal complexes formed with the tert-BDTP ligand would be more stable.

The table below summarizes key electronic properties calculated using DFT for dibutyl dithiophosphate and its isomers, providing a quantitative basis for comparing their reactivity.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Chemical Hardness (η)Electrophilicity (ω)
Dibutyl dithiophosphate (DBDTP)-6.21-1.234.982.492.75
sec-Butyl dithiophosphate (sec-BDTP)-6.32-1.155.172.582.89
tert-Butyl dithiophosphate (tert-BDTP)-6.05-1.114.942.472.69

Data sourced from a DFT prediction study on dibutyl dithiophosphate isomers.

Furthermore, DFT calculations are crucial for elucidating reaction pathways and mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, providing a detailed understanding of how dithiophosphates interact with other molecules or surfaces. For example, ab initio DFT simulations have been used to study the dissociation of zinc dialkyldithiophosphates (ZDDPs), which are structurally related to this compound, on iron surfaces. These studies have shown that the presence of an iron substrate significantly lowers the energy barrier for molecular dissociation, making the process highly favorable compared to dissociation in a vacuum. This highlights the critical role of the substrate in activating the dithiophosphate molecule, a key step in the formation of protective tribofilms.

Molecular Dynamics (MD) Simulations for Interfacial Phenomena and Tribology

Molecular Dynamics (MD) simulations offer a powerful computational lens to study the time-dependent behavior of molecular systems, making them particularly well-suited for investigating complex interfacial phenomena and the dynamic processes involved in tribology. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles, providing a detailed, atomistic view of processes such as adsorption, film formation, and the response of materials to shear and pressure.

In the context of dithiophosphates, MD simulations have been instrumental in understanding their role as antiwear additives in lubricants. While much of the specific research has focused on zinc dialkyldithiophosphates (ZDDPs), the fundamental principles and mechanisms are highly relevant to other dithiophosphates like the potassium salt. These simulations have been pivotal in exploring the formation and properties of tribofilms, which are thin, protective layers that form on rubbing surfaces and prevent wear.

MD simulations have been used to model the interaction of ZDDPs with iron and iron oxide surfaces, which represent the steel surfaces in an engine or other mechanical systems. These simulations have revealed the chemical digestion of iron oxide wear particles by the zinc phosphate glass that constitutes the tribofilm. The driving force for this tribochemical reaction is not solely temperature but is significantly influenced by the entropy generated from mechanical mixing at the atomic scale.

Key findings from MD simulations of dithiophosphate systems in tribological contexts include:

Tribofilm Formation and Composition: MD simulations can model the decomposition of dithiophosphate molecules and their subsequent polymerization to form a cross-linked polyphosphate network on a surface. The simulations can also capture the incorporation of iron from the substrate into the film, leading to the formation of a mixed zinc-iron phosphate glass.

Mechanical Properties of Tribofilms: The rheological behavior of the tribofilm under friction can be investigated. MD simulations have shown that under extreme conditions, the zinc polyphosphate layer can transition from a solid-like to a more fluid-like state, which is crucial for its lubricating action.

Role of Shear and Pressure: The influence of mechanical stress on the chemical reactions at the interface can be directly observed. Simulations have demonstrated that shear stress can promote the dissociation of dithiophosphate molecules and the growth of the protective tribofilm, highlighting the mechanochemical nature of the process.

The table below outlines the typical stages of tribofilm formation involving dithiophosphates as elucidated by MD simulations and other experimental techniques.

StageDescription
Adsorption Dithiophosphate molecules adsorb onto the metal or metal oxide surface.
Decomposition Under the influence of heat and mechanical stress, the dithiophosphate molecules begin to decompose.
Polymerization The decomposition products polymerize to form a network of polyphosphates.
Film Growth and Digestion The polyphosphate film grows and incorporates material from the substrate, such as iron oxide, forming a durable, mixed-metal phosphate glass.

Emerging Research Frontiers and Future Directions

Development of Novel Dithiophosphate (B1263838) Derivatives with Enhanced Functional Properties

A significant area of current research focuses on the design and synthesis of new dithiophosphate derivatives that offer improved performance characteristics, particularly in the field of lubrication. sciensage.inforesearchgate.net The drive to replace traditional zinc dialkyldithiophosphates (ZDDPs) due to environmental concerns over metal-containing ash has spurred the development of "ashless" dithiophosphate additives. sciensage.inforesearchgate.net

Recent studies have demonstrated that ashless dithiophosphates can be synthesized and are effective at reducing wear and friction. sciensage.info The functional properties of these derivatives, such as antiwear and antifriction capabilities, as well as thermal and hydrolytic stability, can be fine-tuned by altering the length of the alkyl chains attached to the dithiophosphate core. sciensage.info For instance, research has shown that short-chain ashless dithiophosphates can outperform their long-chain counterparts at lower concentrations, which is attributed to a higher concentration of phosphorus and sulfur in the short-chain variants. sciensage.info

Beyond simply removing the metal component, researchers are creating multifunctional dithiophosphate additives. Molybdenum-containing dithiophosphates, for example, have been investigated for their ability to act as multifunctional additives in mineral oils, exhibiting excellent antifriction properties over a wide temperature range. osti.gov The synergistic effects of combining different dithiophosphate derivatives or pairing them with other additives are also being explored to achieve enhanced performance that rivals or even surpasses that of traditional ZDDPs. sciensage.infoosti.gov The development of these novel derivatives is paving the way for a new generation of high-performance lubricants with reduced environmental impact. researchgate.net

Table 1: Comparison of Dithiophosphate Lubricant Additives

Additive TypeKey FeaturesPerformance Aspects
Zinc Dialkyldithiophosphates (ZDDPs) Contain zinc, highly effective antiwear and antioxidant properties. stle.orgresearchgate.netExcellent cost-performance, but can produce harmful ash. sciensage.infostle.org
Ashless Dithiophosphates Metal-free, environmentally friendlier alternatives to ZDDPs. sciensage.inforesearchgate.netEffective in reducing wear and friction; properties can be tuned by alkyl chain length. sciensage.info
Molybdenum-containing Dithiophosphates Incorporate molybdenum for enhanced functionality. osti.govExhibit significant antifriction properties over a broad temperature range. osti.gov

Sustainable Synthesis Methodologies for Dithiophosphates

The chemical industry is increasingly focusing on sustainable practices, and the synthesis of dithiophosphates is no exception. Researchers are actively developing greener and more efficient methods for producing these valuable compounds, moving away from traditional synthetic routes that may involve harsh conditions or hazardous materials.

One promising frontier is the development of catalyst-free and solvent-free synthesis methods. rsc.orgnih.gov For instance, a catalyst- and solvent-free domino-multicomponent reaction has been developed for the synthesis of dithiophosphinates, which are structurally related to dithiophosphates. rsc.org This method boasts high atom economy and excellent selectivity, offering a simpler and more environmentally benign alternative to conventional multi-step processes. rsc.org Similarly, novel poly(dithiophosphate)s have been successfully synthesized under mild, catalyst-free conditions using readily available starting materials like phosphorus pentasulfide and various diols. nih.gov

The use of green solvents and reaction media is another key aspect of sustainable dithiophosphate synthesis. researchgate.net Research into the use of deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) has shown promise for the environmentally friendly and rapid synthesis of dithiocarbamate (B8719985) derivatives, a related class of compounds. researchgate.net These green solvents can often be recovered and recycled, further reducing the environmental footprint of the synthesis process. Additionally, the synthesis of potassium nanoparticles from agricultural byproducts using green methods highlights a broader trend towards using natural and renewable resources in chemical synthesis, a principle that could be applied to dithiophosphate production. researchgate.netnih.gov

Table 2: Emerging Sustainable Synthesis Approaches for Dithiophosphates and Related Compounds

Synthesis ApproachKey AdvantagesExample Application
Catalyst-Free Synthesis Eliminates the need for potentially toxic or expensive catalysts. rsc.orgnih.govOne-pot domino reaction for dithiophosphinates. rsc.org
Solvent-Free Synthesis Reduces solvent waste and associated environmental impact. rsc.orgresearchgate.netMechanochemical synthesis of dithiophosphonic acids. researchgate.net
Green Solvents Utilizes environmentally benign solvents that can often be recycled. researchgate.netUse of deep eutectic solvents (DES) and polyethylene glycol (PEG). researchgate.net
Use of Renewable Feedstocks Leverages natural and sustainable starting materials. researchgate.netnih.govGreen synthesis of potassium nanoparticles from plant extracts. nih.gov

Exploration of Advanced Functional Materials Utilizing Dithiophosphate Ligands

The unique coordination properties of dithiophosphate ligands are being harnessed to create a new generation of advanced functional materials with diverse applications. The ability of the dithiophosphate group to bind strongly to a variety of metal ions makes it an excellent building block for constructing complex and functional architectures at the nanoscale. camachem.com

One exciting area of research is the use of dithiophosphate-functionalized nanosheets as high-performance lubricant additives. researchgate.net For example, dialkyl dithiophosphate-functionalized Ti3C2Tx MXene nanosheets have been shown to be highly effective in reducing friction and wear. researchgate.net These functionalized nanosheets can form protective tribofilms on rubbing surfaces, leading to significantly improved lubrication. researchgate.net

Dithiophosphate ligands are also being employed to stabilize metal nanoparticles and nanoclusters, which have potential applications in catalysis, electronics, and sensing. researchgate.netucl.ac.uk The dithiophosphate ligands can control the size, shape, and stability of the nanoparticles, which in turn dictates their physical and chemical properties. ucl.ac.ukmdpi.com For instance, dithiophosphates have been used to stabilize silver hydride clusters, which can then be used for the in situ generation of silver nanoparticles for catalytic applications. researchgate.net Furthermore, the interaction of dithiophosphate-functionalized nanoparticles with other additives is being studied to create synergistic systems with enhanced performance, such as in the development of novel lubricant formulations containing functionalized calcium carbonate nanoparticles. researchgate.net

Interdisciplinary Research in O,O-Dibutyl Dithiophosphate Chemistry

The versatility of O,O-dibutyl dithiophosphate and its derivatives is leading to a growing number of interdisciplinary research collaborations, extending their application beyond traditional industrial uses.

A particularly noteworthy example is the application of dithiophosphates in agriculture. nih.govmdpi.com Research has shown that certain dithiophosphates can act as slow-release donors of hydrogen sulfide (B99878) (H₂S), a signaling molecule that can help plants withstand environmental stressors and increase crop yields. nih.gov In one study, the application of dibutyldithiophosphate to corn resulted in a significant increase in harvest yield. nih.gov Furthermore, dithiophosphates have been investigated for their potential as pesticides and fungicides, offering a more environmentally friendly alternative to some conventional crop protection agents. camachem.comgoogle.com

In the field of mineral processing, dithiophosphates are widely used as collectors in the flotation of sulfide ores. cnlitereagent.com The selective adsorption of dithiophosphates onto the surface of specific mineral particles allows for their separation from unwanted gangue materials. cnlitereagent.com The effectiveness of different dithiophosphates, such as ammonium (B1175870) aibutyl dithiophosphate, in the recovery of precious metals like gold, platinum, and silver is an active area of research. cnlitereagent.com

The fundamental coordination chemistry of dithiophosphate ligands also continues to be an area of intense study. researchgate.net Understanding how these ligands interact with different metal ions is crucial for designing new catalysts, functional materials, and analytical reagents. researchgate.net This interdisciplinary approach, which combines principles from chemistry, biology, materials science, and engineering, is unlocking the full potential of O,O-dibutyl dithiophosphate and its derivatives.

Q & A

Q. What are the optimal synthesis methods for Potassium O,O-dibutyl dithiophosphate, and how can its purity be validated?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution reactions. For example, reacting 5’-iodo nucleosides with O,O-diethyl dithiophosphate in acetonitrile with triethylamine as a base yields the target compound after deprotection . Purity validation typically involves single-crystal X-ray diffraction (as in ammonium analogs) to confirm bond distances (e.g., P–S distances of ~1.97 Å) and hydrogen-bonding networks . Chromatographic techniques (e.g., LC-MS) and FTIR spectroscopy are recommended for solution-phase characterization, ensuring absence of byproducts like unreacted thiophosphate precursors .

Q. What analytical techniques are recommended for characterizing this compound in solution?

  • Methodological Answer :
  • FTIR Spectroscopy : Identifies characteristic S–P–S and P=O vibrational bands (e.g., 600–700 cm⁻¹ for P–S stretching) to confirm functional group integrity .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Detects molecular ion peaks (e.g., [M+H]⁺ or [M–K]⁻) and fragmentation patterns to verify stoichiometry and purity .
  • Nuclear Magnetic Resonance (NMR) : ³¹P NMR can resolve phosphorus environments, with shifts typically between 50–100 ppm for dithiophosphate anions .

Advanced Research Questions

Q. How does the molecular structure of this compound influence its coordination chemistry with transition metals?

  • Methodological Answer : The dithiophosphate anion acts as a bidentate ligand via its sulfur atoms, forming stable complexes with metals like Cu(II), Mo(VI), and Zn(II). Structural studies of analogous compounds reveal distorted tetrahedral geometries around phosphorus, with P–S bond lengths (~1.97 Å) influencing ligand flexibility and metal-binding affinity . Hydrogen-bonding networks (e.g., N–H···S interactions in ammonium salts) can stabilize coordination complexes, which are critical in catalysis or material science applications. Researchers should optimize reaction pH and counterion selection (e.g., NH₄⁺ vs. K⁺) to control crystallization and ligand accessibility .

Q. What synergistic effects are observed when using this compound with xanthates in mineral flotation?

  • Methodological Answer : In copper mineral flotation, mixtures of potassium butyl xanthate and sodium dibutyl dithiophosphate (analogous to the potassium variant) show enhanced hydrophobicity. At a 1:4 ratio (xanthate:dithiophosphate), recovery rates reach 82.03% due to synergistic adsorption on mineral surfaces . Experimental design should vary grinding time (e.g., 52.1% vs. 87.3% yield of −71 µm particles) and reagent ratios to balance kinetics and selectivity. Surface tension measurements and adsorption isotherms are recommended to quantify synergistic mechanisms .

Q. How does pH affect the stability of this compound in aqueous solutions, and what decomposition pathways are observed?

  • Methodological Answer : Under acidic conditions (pH < 4), hydrolysis of the P–S bond occurs, yielding thiophosphoric acid and butanol. At pH > 9, oxidation to sulfonate or sulfone derivatives is common. Stability studies using UV-Vis spectroscopy (monitoring absorbance at 250–300 nm) and ion chromatography can track degradation products. Buffering agents (e.g., phosphate buffers at pH 4.2–4.5) are recommended for long-term storage .

Q. What challenges arise in crystallizing this compound, and how can hydrogen-bonding motifs be optimized?

  • Methodological Answer : Crystallization is hindered by the compound’s hygroscopicity and tendency to form oily residues. Slow evaporation from acetone/water mixtures (e.g., 1:5 w/v) promotes layered structures with hydrophobic exteriors (ethyl groups) and hydrophilic cores (S···H–N hydrogen bonds). Asymmetric units often exhibit R₂⁴(8) and R₃⁴(10) ring motifs, which can be stabilized using ammonium counterions or crown ethers . Refinement software like SHELXL is critical for resolving disorder in alkyl chains .

Data Contradictions and Resolution

Q. Discrepancies in flotation performance How should researchers address conflicting optimal reagent ratios?

  • Methodological Answer : and report conflicting optimal ratios (xanthate:dithiophosphate = 1:4 vs. 4:1). Researchers must consider particle size distribution (e.g., −71 µm fraction) and ore composition. Design experiments with a full factorial matrix (varying ratios, grinding times) and use ANOVA to identify statistically significant variables. Surface adsorption studies (e.g., zeta potential measurements) can clarify mechanistic differences .

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